Kaempferol 7-galactoside 3-rutinoside
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Overview
Description
Kaempferol 7-galactoside 3-rutinoside is a flavonoid glycoside, a type of compound commonly found in various plants. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound is particularly noted for its presence in traditional Chinese medicine and various plants, where it contributes to the plant’s defense mechanisms and offers potential therapeutic benefits to humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 7-galactoside 3-rutinoside can be synthesized through a series of glycosylation reactions. The process typically involves the use of kaempferol as the starting material, which undergoes glycosylation with galactose and rutinose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, such as the roots of Tetrastigma hemsleyanum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 7-galactoside 3-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
Scientific Research Applications
Kaempferol 7-galactoside 3-rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural health products and supplements due to its beneficial properties
Mechanism of Action
The mechanism of action of kaempferol 7-galactoside 3-rutinoside involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. Key molecular targets include PGE2, GSK3β, and PPARγ, which are involved in the compound’s anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Kaempferol 7-galactoside 3-rutinoside can be compared with other similar flavonoid glycosides, such as:
Kaempferol 3-O-rutinoside: Similar in structure but differs in the glycosylation pattern.
Kaempferol 3-O-galactoside: Another glycoside of kaempferol with different biological activities.
Quercetin glycosides: Structurally related flavonoids with distinct therapeutic properties .
This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
Kaempferol 7-galactoside 3-rutinoside is a flavonoid glycoside derived from kaempferol, characterized by the addition of a galactose sugar at the 7-position and a rutinosyl group at the 3-position. This structural configuration enhances its solubility and potential bioactivity, making it an interesting compound for research in pharmacology and nutrition.
- Molecular Formula : C₃₇H₄₅O₂₁
- Molecular Weight : Approximately 756.66 g/mol
The synthesis of this compound typically involves glycosylation reactions, which can be catalyzed by specific enzymes or achieved through chemical methods using activated sugar donors.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways, particularly by influencing the activity of protein tyrosine phosphatases and inhibiting nuclear factor kappa B (NF-κB) signaling in macrophages .
- Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases .
- Anticancer Activity : Research suggests that kaempferol derivatives, including this compound, may inhibit cancer cell proliferation and induce apoptosis through various signaling pathways such as PI3K/AKT/mTOR .
- Cardiovascular Protection : It has been noted for its ability to decrease blood pressure and heart rate in animal models, indicating potential cardiovascular benefits .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymes : It acts as a potent inhibitor of α-glucosidase, demonstrating over eight times more activity than acarbose, a standard antidiabetic drug .
- Modulation of Gene Expression : The compound has been shown to regulate the expression of genes involved in inflammation and cancer progression, such as PIK3CD and PXN .
- Binding Interactions : this compound interacts with human serum albumin, which may affect its bioavailability and distribution within the body.
Case Studies
- Lung Adenocarcinoma Study :
- Cardiovascular Study :
Comparative Analysis with Other Flavonoids
Compound Name | Description | Unique Features |
---|---|---|
Kaempferol 3-O-rutinoside | A simpler glycoside without the galactose moiety | Directly linked to rutinosyl group only |
Kaempferol 3-O-glucoside | Contains a glucose moiety instead of galactose | More prevalent in dietary sources |
Quercetin-3-O-glucoside | Similar flavonoid with anti-inflammatory effects | Distinct structure leading to different activity profiles |
This compound is unique due to its specific combination of sugar moieties, enhancing its solubility and bioactivity compared to other derivatives. Its distinct structure potentially contributes to varied pharmacological effects.
Properties
CAS No. |
111137-46-3 |
---|---|
Molecular Formula |
C33H40O20 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3 |
InChI Key |
SCEPATPTKMFDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |
Origin of Product |
United States |
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